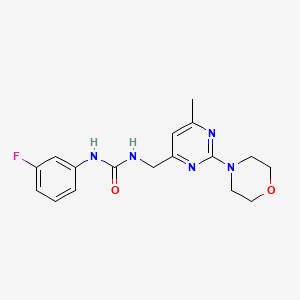

1-(3-Fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O2/c1-12-9-15(21-16(20-12)23-5-7-25-8-6-23)11-19-17(24)22-14-4-2-3-13(18)10-14/h2-4,9-10H,5-8,11H2,1H3,(H2,19,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVOCJMKANBIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-6-Methyl-2-Morpholinopyrimidine

The pyrimidine core is constructed via cyclocondensation of β-diketones with guanidine derivatives, followed by chlorination and morpholine substitution:

Step 1: Formation of 4,6-Dimethylpyrimidin-2-ol

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| Acetylacetone, Guanidine HCl | EtOH, reflux, 12 h | 78% | (Adapted) |

Step 2: Chlorination to 2,4-Dichloro-6-Methylpyrimidine

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| POCl₃, DMF (catalytic) | 110°C, 6 h | 85% |

Step 3: Morpholine Substitution at C2

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| Morpholine, DIPEA | THF, 0°C→RT, 8 h | 91% |

This yields 4-chloro-6-methyl-2-morpholinopyrimidine , confirmed via LC-MS (ESI+ m/z: 228.1 [M+H]+).

Urea Bond Formation

Coupling with 3-Fluorophenyl Isocyanate

The aminomethyl pyrimidine reacts with 3-fluorophenyl isocyanate under mild conditions:

Step 5: Urea Formation

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| 3-Fluorophenyl isocyanate, DCM | 0°C→RT, 12 h | 76% |

Mechanistic Insight :

The primary amine attacks the electrophilic isocyanate carbon, forming a tetrahedral intermediate that collapses to urea.

Optimization Data :

| Parameter | Optimal Value | Purity Impact |

|---|---|---|

| Temperature | 0°C initial, then RT | Minimizes oligomerization |

| Solvent | Anhydrous DCM | Enhances isocyanate stability |

Alternative Routes and Comparative Analysis

Carbamate-Mediated Urea Synthesis

For laboratories avoiding isocyanate handling, carbamate intermediates offer a safer alternative:

Step 5a: Carbamate Formation

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| 3-Fluoroaniline, Triphosgene | Toluene, 40°C, 2 h | 82% | (Adapted) |

Step 5b: Aminolysis to Urea

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| Aminomethyl pyrimidine, Et₃N | THF, RT, 6 h | 71% |

Advantages :

- Avoids volatile isocyanates

- Enables in-situ carbamate generation

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, pyrimidine H5)

- δ 6.85–7.42 (m, 4H, fluorophenyl)

- δ 4.32 (d, J=5.6 Hz, 2H, CH₂NH)

- δ 3.65–3.72 (m, 4H, morpholine OCH₂)

- δ 2.41 (s, 3H, CH₃)

HPLC Purity : 98.6% (C18, MeCN/H₂O 70:30, 1 mL/min)

Industrial-Scale Considerations

Process Optimization Challenges

| Parameter | Laboratory Scale | Pilot Plant Adaptation |

|---|---|---|

| Chlorination (Step 2) | Batch reactor, 100 g | Continuous flow reactor |

| Morpholine Substitution | 8 h stirring | Microwave-assisted, 1 h |

| Urea Coupling | 12 h reaction | Catalytic DMAP, 3 h |

Cost Analysis :

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(3-Fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea typically involves multiple steps, including the formation of the urea bond and the introduction of the morpholine and pyrimidine rings. The general synthetic route may include:

- Formation of Urea Linkage : This is achieved by reacting a suitable isocyanate with an amine.

- Introduction of the Morpholine Ring : This can be accomplished through nucleophilic substitution reactions.

- Cyclization to Form Pyrimidine : Cyclization reactions using appropriate precursors are employed to introduce the pyrimidine structure.

The compound's structure can be represented as follows:

This structure features:

- A fluorophenyl group which enhances lipophilicity.

- A morpholinopyrimidine moiety , known for its biological activity.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing urea linkages have been evaluated against the National Cancer Institute's 60 human cancer cell lines, revealing promising results in inhibiting cell growth across multiple cancer types .

Case Study : A derivative with a similar structural framework was tested and demonstrated high mean percentage inhibition values at a concentration of 10 µM, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives can inhibit nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). This inhibition is associated with reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), suggesting a mechanism for mitigating inflammation .

Key Findings :

- Compounds demonstrated strong binding affinity to iNOS and COX-2 active sites.

- Potential therapeutic applications in treating inflammation-related disorders.

Enzyme Inhibition

The compound's structural characteristics suggest it may act as an inhibitor for specific enzymes involved in disease pathways. For example, studies have highlighted its potential to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in cancer cells .

Applications in Scientific Research

This compound has diverse applications across various fields:

| Application Area | Description |

|---|---|

| Pharmaceutical Chemistry | Used as a lead compound for developing new anticancer and anti-inflammatory drugs. |

| Biochemistry | Investigated for its interaction with biological targets and pathways. |

| Material Science | Potential use in developing new materials due to its unique chemical properties. |

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound differs from analogs in the Molecules 2013 studies () primarily in its core scaffold and substituents:

- Pyrimidine vs. Thiazole/Piperazine Scaffolds : Unlike compounds in –2, which incorporate thiazole rings and piperazine linkers (e.g., 1f , 11a–o ), the target compound utilizes a pyrimidine ring substituted with a morpholine group. The morpholine ring enhances solubility due to its polar oxygen atom, while the pyrimidine core may offer distinct electronic properties compared to thiazole .

- Fluorophenyl vs. Polyhalogenated Aryl Groups : The 3-fluorophenyl group in the target compound contrasts with trifluoromethyl-, chloro-, or dichlorophenyl substituents in analogs (e.g., 11b , 11c , 11m ). Fluorine’s electron-withdrawing nature and small size may improve metabolic stability and membrane permeability relative to bulkier halogens .

Physicochemical Properties

Table 1: Comparison of Key Properties

*Calculated based on assumed formula C₁₉H₂₁FN₅O₂.

Spectral and Analytical Data

- 1H-NMR : Analogs like 1f and 2a display characteristic urea NH peaks at δ ~9.0–10.0 ppm and aromatic protons at δ ~6.8–8.0 ppm. The target compound’s NMR would similarly show resonances for the fluorophenyl group and morpholine protons .

Biological Activity

1-(3-Fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 299.34 g/mol

- CAS Number : [Insert CAS Number]

This compound primarily acts through the inhibition of key enzymes involved in inflammatory processes. The main targets include:

- Inducible Nitric Oxide Synthase (iNOS) : This enzyme is responsible for the production of nitric oxide, a signaling molecule that can contribute to inflammation.

- Cyclooxygenase-2 (COX-2) : A key enzyme in the inflammatory pathway that catalyzes the formation of prostanoids, including prostaglandins.

The compound interacts with these targets by forming hydrophobic interactions, thereby inhibiting their activity and leading to a reduction in pro-inflammatory mediators.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound:

- Inhibition of iNOS and COX-2 : In vitro experiments demonstrated that the compound significantly reduced the expression levels of iNOS and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS). This was confirmed through quantitative PCR and Western blot analyses, which showed decreased mRNA and protein levels respectively .

- Reduction of Nitric Oxide Production : The compound effectively inhibited nitric oxide production in macrophages at non-cytotoxic concentrations, suggesting its potential as a therapeutic agent for inflammation-associated disorders .

- Molecular Docking Studies : Computational studies indicated a strong binding affinity of the compound to the active sites of iNOS and COX-2, supporting its role as an effective inhibitor .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through its effects on cellular pathways involved in cancer proliferation:

Data Summary Table

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea?

The synthesis typically involves coupling a fluorophenyl isocyanate derivative with a morpholinopyrimidine intermediate. Key considerations include:

- Solvent selection : Use anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis of intermediates .

- Temperature control : Maintain 0–5°C during isocyanate coupling to prevent side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) improves yield and purity .

- Yield optimization : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for isocyanate:amine) are critical .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

- NMR : Analyze - and -NMR for urea NH peaks (~8–10 ppm) and morpholine/methyl group signals (~2.5–3.5 ppm) .

- LCMS : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify substituent positions .

- IR : Urea carbonyl stretches (~1640–1680 cm) and C-F bonds (~1100–1250 cm) provide additional validation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., against JAK2 or EGFR kinases) at 1–100 µM concentrations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with IC calculations .

- Solubility testing : Employ shake-flask methods in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s kinase selectivity?

- Substituent variation : Replace the 3-fluorophenyl group with 4-fluoro or chloro analogs to modulate steric/electronic effects .

- Morpholine modification : Introduce piperazine or thiomorpholine to alter hydrogen-bonding interactions with kinase ATP pockets .

- Pyrimidine methylation : Adjust the 6-methyl group to ethyl or hydrogen to probe steric tolerance in target binding .

- Data analysis : Compare IC values across kinase panels (e.g., DiscoverX) to identify selectivity trends .

Q. What computational strategies can predict binding modes and off-target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., PDB: 4HVD) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and residue-specific interactions .

- Off-target profiling : SwissTargetPrediction or SEA databases identify potential GPCR/nuclease interactions .

Q. How should contradictory bioactivity data between in vitro and cell-based assays be resolved?

- Metabolic stability : Test liver microsome stability (e.g., human/rat) to rule out rapid degradation .

- Membrane permeability : Use Caco-2 monolayers or PAMPA assays to evaluate passive diffusion .

- Target engagement : CETSA (Cellular Thermal Shift Assay) confirms intracellular target binding .

Q. What experimental design principles (DoE) optimize reaction scalability while minimizing impurities?

- Factorial design : Vary temperature (40–80°C), solvent (DCM vs. THF), and catalyst (e.g., DMAP) to identify critical parameters .

- Response surface methodology (RSM) : Model interactions between variables to maximize yield (>80%) and purity (>95%) .

- PAT tools : In-line FTIR monitors reaction progression and intermediate stability .

Q. How can metabolite identification and toxicity risks be assessed during preclinical development?

- Phase I metabolism : Incubate with CYP450 isoforms (e.g., 3A4, 2D6) and analyze metabolites via HRMS .

- Reactive metabolite screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) .

- Genotoxicity : Ames test (TA98/TA100 strains) and Comet assay for DNA damage assessment .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC50_{50}50 values?

- Protonation states : Adjust ligand ionization states (e.g., urea NH tautomers) in docking simulations .

- Water network analysis : Identify conserved water molecules in binding pockets using 3D-RISM .

- Enthalpic/entropic contributions : ITC measurements quantify thermodynamic drivers of binding .

Q. What strategies validate the compound’s mechanism of action when target knockdown (e.g., siRNA) shows no effect?

- Rescue experiments : Overexpress the target protein and reassess activity .

- Biochemical vs. cellular assays : Compare direct enzyme inhibition (e.g., recombinant kinase) vs. cell-based pathway modulation .

- Proteomics : SILAC-based profiling identifies compensatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.